molecular formula C17H15F3N2O3S B2633784 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 946261-03-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

カタログ番号 B2633784
CAS番号: 946261-03-6
分子量: 384.37
InChIキー: LDRWCMOOBHUCRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in signal transduction pathways in immune cells.

作用機序

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling. SYK is a key mediator of B-cell receptor signaling, which plays a critical role in the activation and proliferation of B-cells. Inhibition of SYK by N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of autoimmune diseases and B-cell malignancies.
Biochemical and Physiological Effects:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been shown to have potent inhibitory effects on SYK in vitro and in vivo. It has been shown to inhibit the proliferation of B-cells, T-cells, and myeloid cells, as well as induce apoptosis in cancer cells. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide.

実験室実験の利点と制限

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its potency and selectivity for SYK, its ability to induce apoptosis in cancer cells, and its potential therapeutic applications in autoimmune diseases. However, there are also limitations to using N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in lab experiments, including its relatively short half-life and the need for further studies to fully understand its biochemical and physiological effects.

将来の方向性

There are several future directions for research on N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide, including:
1. Further studies to understand the mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide and its effects on immune cell signaling pathways.
2. Clinical trials to evaluate the safety and efficacy of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in the treatment of autoimmune diseases and B-cell malignancies.
3. Development of novel formulations of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide to improve its pharmacokinetic properties and increase its half-life.
4. Studies to identify biomarkers that can predict response to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide therapy.
5. Investigation of the potential use of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide in combination with other therapies, such as chemotherapy and radiation therapy, to enhance its anti-cancer effects.
In conclusion, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a promising small molecule inhibitor with potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to fully understand its mechanism of action and its effects on immune cell signaling pathways. Clinical trials are needed to evaluate its safety and efficacy in patients with these diseases.

合成法

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide involves multiple steps, starting with the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-aminophenyl isothiocyanate to form 3-(trifluoromethyl)benzamide-3-isothiocyanate. This intermediate is then reacted with 1,1-dioxide isothiazolidine-2-thione to form N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit SYK-mediated signaling pathways in B-cells, T-cells, and myeloid cells, leading to the suppression of immune cell activation and proliferation. N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide has been shown to have potential therapeutic applications in the treatment of rheumatoid arthritis, lupus, and other autoimmune diseases.

特性

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-5-1-4-12(10-13)16(23)21-14-6-2-7-15(11-14)22-8-3-9-26(22,24)25/h1-2,4-7,10-11H,3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWCMOOBHUCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。